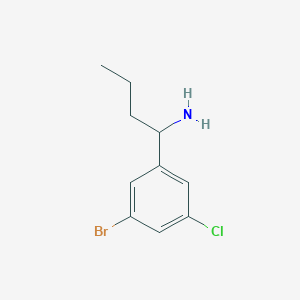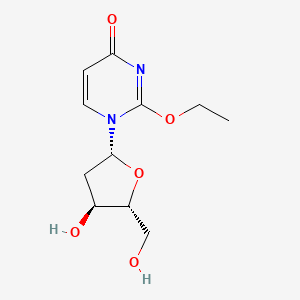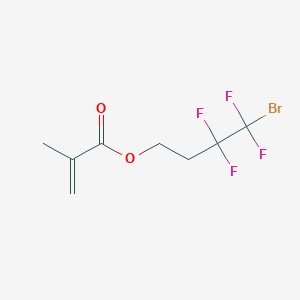
Methyl 2-(4-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-phenyl)-propionic acid methyl ester, also known as methyl 2-(4-methylphenyl)propanoate, is an organic compound that belongs to the class of esters. It is derived from 2-(4-Methyl-phenyl)-propionic acid and methanol. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and fragrances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-phenyl)-propionic acid methyl ester typically involves the esterification of 2-(4-Methyl-phenyl)-propionic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
2-(4-Methyl-phenyl)-propionic acid+MethanolAcid Catalyst2-(4-Methyl-phenyl)-propionic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of 2-(4-Methyl-phenyl)-propionic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
2-(4-Methyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-(4-Methyl-phenyl)-propionic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: 2-(4-Methyl-phenyl)-propionic acid and methanol.
Reduction: 2-(4-Methyl-phenyl)-propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
2-(4-Methyl-phenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of 2-(4-Methyl-phenyl)-propionic acid methyl ester depends on its specific application. In the context of drug development, it may act as a prodrug that is metabolized in the body to release the active compound, 2-(4-Methyl-phenyl)-propionic acid. This active compound can inhibit the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
2-(4-Methyl-phenyl)-propionic acid: The parent acid of the ester, used in similar applications.
Methyl 2-phenylpropanoate: An ester with a similar structure but without the methyl group on the phenyl ring.
Ethyl 2-(4-Methyl-phenyl)propanoate: An ester with an ethyl group instead of a methyl group.
Uniqueness
2-(4-Methyl-phenyl)-propionic acid methyl ester is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar compounds.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
methyl 2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-10(7-5-8)9(2)11(12)13-3/h4-7,9H,1-3H3 |
InChIキー |
FHMQHCLTSCTWHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)





![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)




